Egfr-IN-90

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

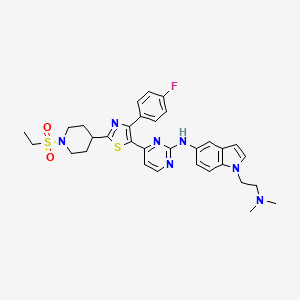

C32H36FN7O2S2 |

|---|---|

Molecular Weight |

633.8 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-N-[4-[2-(1-ethylsulfonylpiperidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]indol-5-amine |

InChI |

InChI=1S/C32H36FN7O2S2/c1-4-44(41,42)40-17-13-23(14-18-40)31-37-29(22-5-7-25(33)8-6-22)30(43-31)27-11-15-34-32(36-27)35-26-9-10-28-24(21-26)12-16-39(28)20-19-38(2)3/h5-12,15-16,21,23H,4,13-14,17-20H2,1-3H3,(H,34,35,36) |

InChI Key |

URSAVMMLTMTCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C2=NC(=C(S2)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C)C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

EGFR-IN-90: A Deep Dive into the Mechanism of a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of EGFR-IN-90, a novel, orally active, fourth-generation epidermal growth factor receptor (EGFR) inhibitor. Developed to address the challenge of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation, this compound presents a promising therapeutic strategy for non-small cell lung cancer (NSCLC).

Core Mechanism of Action

This compound, also identified as compound 34, is a potent and selective inhibitor of EGFR harboring the activating L858R mutation in combination with the resistance mutations T790M and C797S. Unlike third-generation inhibitors such as osimertinib, which form a covalent bond with the cysteine at position 797 of EGFR, the C797S mutation replaces this cysteine with a serine, thereby preventing covalent binding and rendering the inhibitor ineffective.

This compound overcomes this resistance through a non-covalent binding mechanism. It is designed to fit into the ATP-binding pocket of the EGFR kinase domain, even with the C797S mutation. Molecular docking studies reveal that the aminopyrimidine moiety of this compound forms crucial hydrogen bonds with Met793 in the hinge region of the EGFR kinase domain. Furthermore, the 4-fluorophenyl group extends into a hydrophobic pocket, forming an additional hydrogen bond with Thr854 and a halogen bond with Glu762, contributing to its high binding affinity and potent inhibitory activity.[1]

By binding to the mutated EGFR, this compound effectively blocks its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and tumor growth.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data.

| Target | IC50 (nM) |

| EGFR L858R/T790M/C797S | 5.1 |

Table 1: In vitro enzymatic inhibitory activity of this compound.

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| H1975-TM | L858R/T790M/C797S | 0.05 |

Table 2: In vitro anti-proliferative activity of this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the EGFR signaling pathway and the mechanism by which this compound inhibits the C797S mutant receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay

The inhibitory activity of this compound against the EGFRL858R/T790M/C797S mutant kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. The reaction mixture contained the purified recombinant EGFRL858R/T790M/C797S kinase domain, a biotinylated peptide substrate, and ATP. This compound was added at various concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of this compound was evaluated using the H1975-TM cell line, which harbors the EGFRL858R/T790M/C797S mutation. Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The IC50 values were determined from the dose-response curves.

Western Blot Analysis

H1975-TM cells were treated with this compound at various concentrations for a specified time. After treatment, the cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with H1975-TM cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed. The efficacy of this compound was evaluated by comparing the tumor growth in the treated group to the vehicle control group.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Binding Mode Visualization

The interaction of this compound with the ATP-binding site of the EGFR C797S mutant is depicted below.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective inhibition of the clinically relevant EGFRL858R/T790M/C797S mutation, coupled with its oral bioavailability and in vivo efficacy, positions it as a promising candidate for further clinical investigation. The non-covalent binding mechanism provides a robust strategy to overcome resistance to third-generation EGFR inhibitors, offering a new therapeutic option for patients who have exhausted current treatment regimens.

References

An In-depth Technical Guide on EGFR-IN-90

Notice: Information regarding a specific molecule designated "EGFR-IN-90" is not available in publicly accessible scientific literature or databases. The following guide provides a comprehensive overview of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein in cellular processes and a key target in drug development. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the EGFR pathway.

Introduction to Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through mutations, amplification, or overexpression, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.

The EGFR Signaling Pathway

Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent activation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways ultimately regulate gene expression and cellular responses.

EGFR in Disease

Aberrant EGFR signaling is implicated in the pathogenesis of numerous diseases, most notably cancer.

-

Cancer: Mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are common in non-small cell lung cancer (NSCLC) and lead to constitutive activation of the receptor. Overexpression of EGFR is also observed in colorectal, head and neck, pancreatic, and breast cancers.

-

Kidney Disease: EGFR signaling is involved in both acute kidney injury and chronic kidney disease. While transient activation of EGFR can be protective and promote repair after acute injury, sustained activation can contribute to renal fibrosis.[1]

Therapeutic Targeting of EGFR

The critical role of EGFR in cancer has led to the development of two major classes of EGFR-targeted therapies:

-

Monoclonal Antibodies (mAbs): These drugs, such as cetuximab and panitumumab, bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.

-

Tyrosine Kinase Inhibitors (TKIs): These small molecules, including gefitinib, erlotinib, and osimertinib, compete with ATP for the binding site in the intracellular kinase domain of EGFR, thereby inhibiting its enzymatic activity.

Experimental Protocols for Studying EGFR

A variety of experimental techniques are employed to investigate EGFR signaling and the efficacy of EGFR inhibitors.

Western Blotting for EGFR Phosphorylation

Objective: To determine the activation state of EGFR by detecting its phosphorylation.

Methodology:

-

Cell Lysis: Treat cells with appropriate stimuli (e.g., EGF) and/or inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of EGFR inhibitors on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Conclusion

The Epidermal Growth Factor Receptor remains a subject of intensive research due to its central role in both normal physiology and various pathologies, particularly cancer. A thorough understanding of its signaling pathways and the development of novel inhibitory strategies are crucial for advancing therapeutic options. While no specific information on "this compound" is currently available, the established methodologies and foundational knowledge of EGFR biology provide a robust framework for the evaluation of any new chemical entity targeting this critical receptor.

References

The Rise of a Targeted Therapy: A Technical Guide to the Discovery and Development of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed as Tagrisso, represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring specific mutations in the epidermal growth factor receptor (EGFR).[1][2] This third-generation tyrosine kinase inhibitor (TKI) was meticulously designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[3][4] Its development is a prime example of structure-based drug design, leading to a compound with a high therapeutic index by sparing wild-type EGFR and thus reducing associated toxicities.[2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of osimertinib, supported by key preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational context.

Discovery and Development

The journey to discover osimertinib began in 2009 with the goal of creating a third-generation EGFR inhibitor that could overcome the challenge of T790M-mediated resistance.[1][5] The drug discovery program, driven by a structure-based approach, yielded the compound that would become osimertinib by 2012.[1] Preclinical studies demonstrated its potent and selective activity against mutant forms of EGFR.

Based on promising Phase I trial results, osimertinib was granted breakthrough therapy designation by the FDA in April 2014.[1] This was followed by an accelerated approval in the United States in November 2015 for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on prior EGFR TKI therapy.[1][5] The European Medicines Agency (EMA) followed with a similar accelerated approval in February 2016.[1] Subsequent clinical trials, such as the FLAURA study, demonstrated the superiority of osimertinib over first-generation EGFR TKIs in the first-line setting, leading to its approval for this indication in 2018.[6][7] More recently, its use has been expanded to the adjuvant setting for early-stage EGFR-mutated NSCLC after tumor resection.[2]

Chemical Synthesis

Osimertinib is a mono-anilino-pyrimidine compound.[3] A representative synthesis of osimertinib mesylate involves a multi-step process. The synthesis begins with a Friedel-Crafts arylation reaction, followed by an SNAr reaction to form a key intermediate. Subsequent steps include a nitro reduction, acylation, and an elimination reaction to yield the final osimertinib molecule. The process is completed by treatment with methanesulfonic acid to produce osimertinib mesylate, the form used in the final pharmaceutical product. The complexity of its structure has presented challenges in its synthesis, leading to the development of improved and more cost-effective manufacturing processes.[8]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[3] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[3][9] This irreversible binding effectively blocks the downstream signaling pathways that drive cancer cell proliferation and survival.[9] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR, including the T790M resistance mutation, over wild-type EGFR.[10] This selectivity is attributed to its ability to exploit the structural differences between the mutant and wild-type receptors.[5] By sparing wild-type EGFR, osimertinib minimizes the dose-limiting toxicities, such as skin rash and diarrhea, that are common with earlier-generation, less selective EGFR inhibitors.[11]

Signaling Pathways

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[12][13] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[14][15] In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR effectively shuts down these aberrant signaling pathways.

EGFR Signaling Pathway and Osimertinib Inhibition.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of osimertinib.

Table 1: Preclinical Activity of Osimertinib

| Parameter | Cell Line/Model | EGFR Status | IC50 (nM) | Reference |

|---|---|---|---|---|

| EGFR Phosphorylation Inhibition | H1975 | L858R/T790M | <15 | [3] |

| EGFR Phosphorylation Inhibition | PC-9VanR | ex19del/T790M | <15 | [3] |

| Brain Penetration (Efflux Ratio) | MDCK-MDR1 cells | N/A | 13.4 |

| Brain Penetration (Efflux Ratio) | MDCK-BCRP cells | N/A | 5.4 | |

Table 2: Clinical Efficacy of Osimertinib (FLAURA Trial - First-Line Treatment)

| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.0001 | [6] |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | [16] |

| Objective Response Rate (ORR) | 77% | 69% | N/A | N/A | [6] |

| Median Duration of Response | 17.6 months | 9.6 months | N/A | N/A |[6] |

Table 3: Clinical Efficacy of Osimertinib plus Chemotherapy (FLAURA2 Trial - First-Line Treatment)

| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 | [17] |

| Overall Survival (OS) | Favorable trend | | 0.75 (0.57-0.97) | |[17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development of osimertinib are summarized below.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of osimertinib against various forms of EGFR.

-

Methodology: Recombinant EGFR proteins (wild-type, L858R, exon 19 deletion, T790M, etc.) were incubated with osimertinib at varying concentrations in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was measured using methods such as ELISA or radiometric assays to determine the IC50 values.

Cell-Based Assays

-

Objective: To assess the effect of osimertinib on cell proliferation and EGFR signaling in cancer cell lines.

-

Methodology: NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M) were cultured in the presence of increasing concentrations of osimertinib. Cell viability was measured using assays like MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition). Western blotting was used to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.

Animal Models (Xenografts)

-

Objective: To evaluate the in vivo efficacy of osimertinib in tumor-bearing animal models.

-

Methodology: Immunocompromised mice were subcutaneously or orthotopically implanted with human NSCLC cells harboring specific EGFR mutations. Once tumors were established, mice were treated with oral doses of osimertinib or a vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition. In some studies, brain metastases models were established to evaluate the central nervous system (CNS) activity of osimertinib.[18]

Clinical Trial Design (e.g., FLAURA Trial)

-

Objective: To compare the efficacy and safety of osimertinib with standard of care EGFR TKIs in treatment-naïve patients with EGFR-mutated advanced NSCLC.

-

Methodology: A phase III, randomized, double-blind study was conducted.[6][16]

-

Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R mutations.

-

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).

-

Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, objective response rate, duration of response, and safety.

-

Tumor Assessment: Tumor responses were evaluated according to RECIST 1.1 criteria.

-

General Experimental Workflow for Osimertinib Development.

Mechanisms of Resistance to Osimertinib

Despite the significant efficacy of osimertinib, acquired resistance inevitably develops.[19] The mechanisms of resistance are diverse and can be broadly categorized as either EGFR-dependent or EGFR-independent.

-

EGFR-Dependent Mechanisms: The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation.[4][20] This mutation alters the cysteine residue to which osimertinib covalently binds, thereby preventing its inhibitory activity.

-

EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass mechanisms include:

The emergence of these resistance mechanisms highlights the need for ongoing research into combination therapies and next-generation inhibitors to further improve outcomes for patients with EGFR-mutated NSCLC.

Mechanisms of Acquired Resistance to Osimertinib.

Conclusion

Osimertinib stands as a landmark achievement in precision oncology. Its rational design, based on a deep understanding of the molecular drivers of NSCLC and the mechanisms of resistance to prior therapies, has led to a highly effective and well-tolerated treatment that has significantly improved the lives of patients with EGFR-mutated lung cancer. The ongoing investigation into resistance mechanisms and the development of novel therapeutic strategies will continue to build upon the success of osimertinib and further advance the field of targeted cancer therapy.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. researchgate.net [researchgate.net]

- 19. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to EGFR-IN-90: Chemical Structure and Properties

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed examination of EGFR-IN-90, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of essential cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention. EGFR inhibitors are classified into generations based on their mechanism of action and resistance profiles. First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders, while second-generation inhibitors like afatinib bind irreversibly.[2] This guide will delve into the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, alongside relevant experimental protocols.

Chemical Structure and Properties

A thorough search of publicly available chemical databases and scientific literature did not yield a specific compound with the designation "this compound." This name may represent an internal compound identifier within a research institution or company that has not been publicly disclosed. For the purposes of this guide, we will discuss the general characteristics of novel EGFR inhibitors based on available information for similar compounds.

The development of EGFR inhibitors often focuses on a core scaffold, such as a quinazoline nucleus, which is present in first-generation inhibitors.[2] Modifications to this core structure are made to enhance potency, selectivity, and to overcome resistance mechanisms, such as the T790M mutation.

Table 1: General Physicochemical Properties of Small Molecule EGFR Inhibitors

| Property | Typical Range/Characteristic | Importance in Drug Development |

| Molecular Weight | 400 - 600 g/mol | Influences absorption, distribution, and metabolism. |

| Molecular Formula | Varies based on specific structure | Defines the elemental composition. |

| IUPAC Name | Systematic name based on structure | Provides an unambiguous chemical identifier. |

| Solubility | Generally low in aqueous solutions | Affects formulation and bioavailability. The pKa value is a critical determinant of solubility.[3] |

| Melting Point | Typically >200 °C | Indicator of purity and solid-state stability. |

| Stability | Variable, sensitive to pH and light | Crucial for storage, formulation, and in vivo efficacy.[4] |

Pharmacological Properties

The pharmacological profile of an EGFR inhibitor is defined by its potency against wild-type and mutant forms of the receptor, its selectivity over other kinases, and its overall mechanism of action.

Table 2: General Pharmacological Profile of Potent EGFR Inhibitors

| Parameter | Typical Values | Significance |

| IC50 (EGFR WT) | 1 - 100 nM | Potency against the wild-type receptor. |

| IC50 (EGFR mutants, e.g., L858R, Exon 19 del) | 0.1 - 50 nM | Efficacy in common oncogenic mutations. |

| IC50 (EGFR T790M) | 1 - 100 nM (for 3rd gen) | Ability to overcome the most common resistance mutation. |

| Kinase Selectivity | >100-fold vs. other kinases | Minimizes off-target effects and toxicity.[5] |

| Mechanism of Action | Reversible or Irreversible | Irreversible inhibitors form a covalent bond with the kinase, often leading to prolonged activity.[2] |

Mechanism of Action and Signaling Pathways

EGFR activation, triggered by ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[6] This initiates a cascade of downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[7][8] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[9]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Influence of manufacturing factors on physical stability and solubility of solid dispersions containing a low glass transition temperature drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming Acquired Resistance: A Technical Guide to the Inhibition of the EGFR C797S Mutation

Disclaimer: No publicly available scientific literature or data could be identified for a specific inhibitor designated "EGFR-IN-90." This technical guide will therefore provide a comprehensive overview of the strategies and mechanisms employed by fourth-generation epidermal growth factor receptor (EGFR) inhibitors to overcome the C797S resistance mutation, using data from publicly disclosed molecules as representative examples.

Introduction: The Challenge of C797S-Mediated Resistance in Non-Small Cell Lung Cancer

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of EGFR tyrosine kinase inhibitors (TKIs). First- and second-generation TKIs offered significant clinical benefit to patients with activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often led to acquired resistance. Third-generation TKIs, such as osimertinib, were specifically designed to target this resistance mechanism and have become a standard of care.[1]

Despite the success of third-generation TKIs, a new mechanism of acquired resistance has emerged in the form of the C797S mutation.[1][2] This mutation occurs at the covalent binding site of irreversible TKIs, substituting the cysteine residue with a serine. This seemingly subtle change has profound implications, as it prevents the formation of the covalent bond that is critical for the efficacy of these drugs, rendering them ineffective.[1] The C797S mutation is a significant clinical challenge, necessitating the development of novel therapeutic strategies.[1][3]

Fourth-Generation EGFR Inhibitors: A New Frontier

To address the challenge of C797S-mediated resistance, a new class of drugs, known as fourth-generation EGFR inhibitors, is in development. These inhibitors are designed to neutralize the activity of EGFR even in the presence of the C797S mutation. The primary strategies employed by these inhibitors include:

-

Non-covalent, reversible binding: By not relying on the cysteine at position 797 for covalent bond formation, these inhibitors can effectively bind to and inhibit the C797S mutant EGFR.

-

Allosteric inhibition: Some inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric modulation can inactivate the receptor regardless of mutations in the ATP-binding site.[3]

This guide will delve into the characteristics of representative fourth-generation EGFR inhibitors, summarizing their inhibitory profiles and the experimental methodologies used for their evaluation.

Quantitative Inhibitory Profiles of Representative Fourth-Generation EGFR Inhibitors

The following tables summarize the in vitro potency of several fourth-generation EGFR inhibitors against various EGFR mutant forms, including the C797S variant. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of the enzyme by 50%), providing a quantitative measure of their efficacy.

| Inhibitor | EGFR L858R/T790M/C797S IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) | Cell Line | Reference |

| LS-106 | 3.1 | 2.4 | BaF3 | [2] |

| EAI045 * | Low-nanomolar (biochemical assay) | Not Reported | Not Applicable | [3] |

*EAI045 is an allosteric inhibitor and demonstrates significant synergy with cetuximab.

| Inhibitor | PC-9-OR (EGFR del19/T790M/C797S) IC50 (µM) | PC-9 (EGFR del19) IC50 (µM) | Reference |

| Osimertinib | 4.85 | 0.08 | [2] |

| LS-106 | Not Reported | Not Reported | [2] |

Experimental Protocols

The evaluation of novel EGFR inhibitors involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in the characterization of these compounds.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against purified EGFR kinase domains with various mutations.

Protocol:

-

Reagents: Purified recombinant EGFR kinase domains (e.g., L858R/T790M/C797S), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

-

Procedure:

-

The EGFR kinase is incubated with the test inhibitor for a defined period (e.g., 30 minutes) at room temperature in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody in an ELISA format.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of an inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.

Protocol:

-

Cell Lines: Engineered cell lines (e.g., Ba/F3) or patient-derived cancer cell lines (e.g., PC-9) expressing the desired EGFR mutations (e.g., del19/T790M/C797S).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed. Common methods include:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

-

Data Analysis: The percentage of cell viability relative to untreated control cells is calculated for each inhibitor concentration. The IC50 value is determined by plotting the data on a dose-response curve.

Western Blotting

Objective: To investigate the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Cells are treated with the inhibitor at various concentrations for a specific duration.

-

Following treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

-

Immunoblotting:

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and their total protein counterparts.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative levels of protein phosphorylation.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of EGFR signaling, the mechanism of C797S resistance, and the workflow for evaluating novel inhibitors.

Caption: EGFR Signaling Pathway.

Caption: Mechanism of C797S Resistance.

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

The emergence of the EGFR C797S mutation represents a significant hurdle in the management of EGFR-mutant NSCLC. However, the development of fourth-generation EGFR inhibitors offers a promising path forward. By employing novel mechanisms of action, such as reversible binding and allosteric inhibition, these agents have demonstrated the potential to overcome C797S-mediated resistance in preclinical models.

The continued investigation of these and other novel inhibitors is crucial. A deeper understanding of the structural and dynamic changes induced by the C797S mutation will facilitate the rational design of even more potent and selective inhibitors. Furthermore, exploring combination therapies, for instance by pairing fourth-generation TKIs with other targeted agents or immunotherapies, may provide a strategy to preemptively address future resistance mechanisms and further improve outcomes for patients with NSCLC. The journey to outsmarting cancer is ongoing, and the development of fourth-generation EGFR inhibitors is a critical step in this endeavor.

References

- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fourth-Generation EGFR Inhibitors: Overcoming Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "EGFR-IN-90" did not yield any publicly available data. This guide will therefore focus on the broader class of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing data from publicly disclosed developmental compounds as representative examples of this class.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

First, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the long-term efficacy of these agents is often limited by the development of acquired resistance.[1][2] The third-generation TKI, osimertinib, is highly effective against the T790M resistance mutation that commonly arises after treatment with earlier-generation TKIs. Yet, resistance to osimertinib inevitably emerges, frequently through the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib, rendering them ineffective.[3][4] The development of fourth-generation EGFR inhibitors aims to address this critical unmet medical need by targeting EGFR enzymes with the C797S mutation, including the double (e.g., Del19/C797S or L858R/C797S) and triple (e.g., Del19/T790M/C797S or L858R/T790M/C797S) mutant variants.[1][4][5]

Mechanism of Action of Fourth-Generation EGFR Inhibitors

Fourth-generation EGFR TKIs are being developed through several mechanistic approaches to overcome C797S-mediated resistance. These can be broadly categorized as:

-

ATP-Competitive, Non-Covalent (Reversible) Inhibitors: These inhibitors bind to the ATP-binding pocket of the EGFR kinase domain but do so in a reversible manner, thus not being impeded by the C797S mutation which blocks covalent bond formation. BBT-176 is an example of a reversible, fourth-generation EGFR TKI.[6]

-

Allosteric Inhibitors: These compounds bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric modulation can inhibit kinase activity and can be effective against mutations in the ATP-binding site.[1][2]

-

Ortho-allosteric Inhibitors: A subset of allosteric inhibitors that bind in a pocket adjacent to the ATP binding site.[1]

A key characteristic of many fourth-generation inhibitors is their high selectivity for mutant forms of EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[1]

Preclinical Data for Representative Fourth-Generation EGFR Inhibitors

Several fourth-generation EGFR inhibitors are currently in preclinical and clinical development. The following tables summarize publicly available in vitro and in vivo data for some of these compounds.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below showcases the potency of various fourth-generation EGFR inhibitors against different EGFR mutations.

| Compound | EGFR Mutant Variant | IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity (WT/Mutant) | Reference |

| BBT-176 | 19Del/T790M/C797S (protein) | 1.79 | - | - | [6] |

| 19Del/C797S (protein) | 4.36 | - | - | [6] | |

| L858R/C797S (protein) | 5.35 | - | - | [6] | |

| 19Del/T790M/C797S (Ba/F3 cells) | 49 | >3,000 | >61 | [6] | |

| 19Del/C797S (Ba/F3 cells) | 42 | >3,000 | >71 | [6] | |

| L858R/T790M/C797S (Ba/F3 cells) | 202 | >3,000 | >15 | [6] | |

| L858R/C797S (Ba/F3 cells) | 183 | >3,000 | >16 | [6] | |

| TQB3804 | d746-750/T790M/C797S (enzymatic) | 0.46 | 1.07 | ~2.3 | [7] |

| L858R/T790M/C797S (enzymatic) | 0.13 | 1.07 | ~8.2 | ||

| d746-750/T790M/C797S (Ba/F3 cells) | 26.8 | 147 (A431 cells) | ~5.5 | [8] | |

| BLU-945 | Triple-mutant EGFR | Sub-nanomolar | - | >900-fold | [9] |

| THE-349 | All major mutant variants (biochemical) | <2 | - | - | [3] |

| All 8 major mutant variants (BaF3 cells) | <6 | - | ≥10-fold | [3] |

In Vivo Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical drug development to assess in vivo efficacy.

| Compound | Model Type | EGFR Mutation | Dosing | Outcome | Reference |

| BBT-176 | Cell-Derived Xenograft (CDX) & PDX | 19Del/T790M/C797S | Not specified | Significant tumor growth inhibition | [6] |

| TQB3804 | CDX (Ba/F3 cells) | d746-750/T790M/C797S | Not specified | Significant tumor growth inhibition | [7][10] |

| CDX (NCI-H1975) | d746-750/T790M/C797S | Not specified | Significant tumor growth inhibition | [10] | |

| PDX (LUPF104) | Not specified | Not specified | Significant tumor growth inhibition | [7] | |

| BLU-945 | CDX (NCI-H1975) | L858R/T790M | 30 mg/kg BID | Tumor stasis | [10] |

| 100 mg/kg BID | Tumor regression | [10] | |||

| CDX (Ba/F3 cells) | L858R/T790M/C797S | Not specified | Strong tumor regression | [10] | |

| CDX (Ba/F3 cells) | ex19del/T790M/C797S | Not specified | Strong tumor regression | [10] | |

| PDX | EGFR-driven | 75 & 100 mg/kg BID | Substantial tumor growth inhibition | [10] | |

| THE-349 | CDX (BaF3 cells) | Single, double, & triple mutants | Well-tolerated doses | Deep tumor regressions (>80%) | [3][11] |

| PDX | Heterogeneous EGFR mutants | Well-tolerated doses | Deep and/or complete tumor regression | [11] | |

| Intracranial tumor model | LTC (triple mutant) | Not specified | Significantly prolonged median survival | [3] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on the methodologies described in the cited literature, the following are representative protocols for key experiments in the development of fourth-generation EGFR inhibitors.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of a compound against purified EGFR enzyme variants.

-

Methodology:

-

Recombinant human EGFR proteins (wild-type and various mutant forms) are used.

-

The kinase reaction is typically performed in a buffer containing ATP and a substrate peptide.

-

The test compound is added at various concentrations.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]

-

Cell-Based Proliferation/Viability Assay

-

Objective: To determine the effect of a compound on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

-

Methodology:

-

Engineered cell lines (e.g., Ba/F3) or human cancer cell lines (e.g., NCI-H1975) expressing specific EGFR mutations are cultured.[6][7]

-

Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (measures ATP levels), MTS, or by direct cell counting.

-

IC50 values are determined from the dose-response curves.[6][7]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Methodology:

-

Model Establishment: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously or orthotopically injected with human cancer cells (CDX models) or implanted with tumor fragments from a patient's tumor (PDX models).[10][12][13]

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route at one or more dose levels and schedules (e.g., once or twice daily).[10]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumor growth inhibition (TGI) or tumor regression is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the levels of phosphorylated EGFR and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blotting or immunohistochemistry to confirm target engagement.[7]

-

Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling and Resistance Mechanisms

The following diagram illustrates the EGFR signaling pathway, the mechanism of resistance to third-generation inhibitors, and the point of intervention for fourth-generation inhibitors.

Caption: EGFR signaling pathway and TKI intervention points.

Preclinical Development Workflow for a Fourth-Generation EGFR Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a novel fourth-generation EGFR inhibitor.

References

- 1. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancements in fourth-generation EGFR TKIs in EGFR-mutant NSCLC: Bridging biological insights and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Abstract 1320: Preclinical evaluation of TQB3804, a potent EGFR C797S inhibitor | Semantic Scholar [semanticscholar.org]

- 9. onclive.com [onclive.com]

- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theseus Pharmaceuticals Presents Preclinical Data Characterizing THE-349, its Fourth-Generation EGFR Inhibitor in Development for NSCLC, at the 34th EORTC-NCI-AACR Symposium - BioSpace [biospace.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of EGFR Inhibitors: A Technical Overview

Disclaimer: Initial searches for preclinical studies on a specific compound designated "EGFR-IN-90" did not yield any publicly available data. The information presented herein is a representative technical guide based on established knowledge of well-documented Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and methodologies are provided as an illustrative example of a preclinical data package for a novel EGFR inhibitor.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[4][5]

In many types of cancer, aberrant EGFR signaling, due to overexpression, gene amplification, or activating mutations, is a key driver of tumorigenesis and metastasis.[1][2][4][5] Consequently, EGFR has become a prime target for anti-cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[6]

This guide provides a template for the preclinical evaluation of a novel EGFR inhibitor, outlining key in vitro and in vivo studies, data presentation, and experimental protocols.

Quantitative Data Summary

The preclinical profile of a novel EGFR inhibitor is typically characterized by its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The following tables summarize hypothetical data for an exemplary next-generation EGFR inhibitor.

Table 1: In Vitro Kinase and Cellular Potency

| Target/Cell Line | Assay Type | IC50 / GI50 (nM) |

| Wild-Type EGFR | Kinase Assay | 150 |

| EGFR (L858R) | Kinase Assay | 1.2 |

| EGFR (exon 19 del) | Kinase Assay | 0.8 |

| EGFR (T790M) | Kinase Assay | 5.6 |

| EGFR (C797S) | Kinase Assay | 89 |

| NCI-H1975 (L858R/T790M) | Cell Proliferation | 12.5 |

| HCC827 (exon 19 del) | Cell Proliferation | 4.3 |

| A549 (WT EGFR) | Cell Proliferation | >5000 |

Table 2: In Vivo Pharmacokinetic Parameters (Mouse)

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (Oral) | 2 hours |

| Cmax (10 mg/kg, Oral) | 1.2 µM |

| Half-life (t1/2) | 6.8 hours |

| Brain Penetration (AUCbrain/AUCplasma) | 0.9 |

Table 3: In Vivo Efficacy in Xenograft Model (NCI-H1975)

| Treatment Group | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Exemplary Inhibitor | 10 | 85 |

| Osimertinib | 10 | 92 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of preclinical data.

EGFR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the substrate.

-

Add serially diluted test compound to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a luciferase/luciferin-based system to detect ATP levels.[7]

-

Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H1975, HCC827, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serially diluted test compound and incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

Calculate the percent growth inhibition at each compound concentration relative to a DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., NCI-H1975)

-

Vehicle solution for drug formulation

-

Test compound

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining inhibitor potency in a biochemical kinase assay.

References

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

An In-Depth Technical Guide to the Characterization of EGFR Inhibitor Binding Affinity

Disclaimer: Initial searches for a specific inhibitor designated "EGFR-IN-90" did not yield any publicly available data regarding its binding affinity, experimental protocols, or mechanism of action. The following guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity of novel inhibitors to the Epidermal Growth Factor Receptor (EGFR), which can be applied to any new chemical entity targeting this receptor.

Introduction to EGFR and Its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma. Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR are a cornerstone of targeted cancer therapy.[2][3] The precise characterization of the binding affinity of these inhibitors is a critical step in the drug discovery and development process, as it directly correlates with their potency and potential clinical efficacy.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to its target is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

-

Kd (Dissociation Constant): Represents the concentration of an inhibitor at which half of the target protein is occupied. A lower Kd value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function, such as enzyme activity.

While related, Kd and IC50 are not interchangeable. The Cheng-Prusoff equation can be used to relate these two values, particularly in the context of competitive enzyme inhibition.

A summary of key quantitative parameters for hypothetical EGFR inhibitors is presented in the table below for illustrative purposes.

| Inhibitor | Target EGFR Variant | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Compound X | Wild-Type EGFR | Kinase Assay | 15 | 5 | Fictional |

| Compound Y | EGFR L858R | Cell-based Assay | 5 | N/A | Fictional |

| Compound Z | EGFR T790M | Biochemical Assay | 50 | 20 | Fictional |

Experimental Protocols for Determining Binding Affinity

A variety of in vitro and cell-based assays are employed to determine the binding affinity and inhibitory activity of compounds against EGFR.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified EGFR kinase domain in the presence of an inhibitor.

Principle: The transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase is quantified. The reduction in this phosphorylation event in the presence of an inhibitor is used to determine its IC50 value.

Example Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BSA, and DTT.

-

Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.

-

Prepare an ATP solution at a concentration close to its Km for EGFR.

-

-

Kinase Reaction:

-

In a 96-well plate, add the EGFR kinase, the test inhibitor at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ system converts ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal.

-

The luminescence is read using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Biochemical Kinase Assay Workflow

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on EGFR signaling within a cellular context, providing insights into its potency, cell permeability, and potential off-target effects.

Principle: The inhibition of EGFR autophosphorylation or the phosphorylation of downstream signaling proteins (e.g., Akt, Erk) is measured in cancer cell lines that are dependent on EGFR signaling.

Example Protocol: Western Blotting for Phospho-EGFR

-

Cell Culture and Treatment:

-

Culture an EGFR-dependent cancer cell line (e.g., A549, NCI-H1975) to approximately 80% confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal EGFR activity.

-

Treat the cells with a serial dilution of the test inhibitor for a specified time.

-

Stimulate the cells with EGF to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-EGFR and total EGFR.

-

Normalize the p-EGFR signal to the total EGFR signal.

-

Determine the IC50 value by plotting the normalized p-EGFR levels against the inhibitor concentration.

-

EGFR Signaling Pathways

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which initiates several downstream signaling cascades that are crucial for cell growth and survival.[4][5][6] Understanding how an inhibitor modulates these pathways is essential for characterizing its mechanism of action.

Major EGFR Downstream Signaling Pathways

The primary signaling pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[1]

-

PI3K-AKT-mTOR Pathway: This cascade is central to promoting cell survival and growth.

-

PLCγ-PKC Pathway: This pathway is involved in cell motility and other cellular processes.

The efficacy of an EGFR inhibitor can be further validated by demonstrating the downregulation of the phosphorylation status of key components within these pathways.

Conclusion

Determining the binding affinity of a novel inhibitor to EGFR is a multifaceted process that requires a combination of biochemical and cell-based assays. A thorough characterization not only involves quantifying the IC50 and/or Kd values but also understanding the inhibitor's impact on the intricate network of EGFR-driven signaling pathways. This comprehensive approach is essential for the rational design and development of effective and selective EGFR-targeted therapies for cancer.

References

- 1. ClinPGx [clinpgx.org]

- 2. drugs.com [drugs.com]

- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of EGFR-IN-90 in Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Overview

A comprehensive analysis of existing literature reveals a significant information gap regarding a specific molecule designated "EGFR-IN-90." Despite extensive searches focused on its role in overcoming tyrosine kinase inhibitor (TKI) resistance, no publicly available scientific data, research articles, or clinical trial information for a compound with this identifier could be located. The scientific community and prominent research databases do not appear to reference "this compound."

This technical guide, therefore, pivots to address the broader challenge of acquired resistance to Epidermal Growth Factor Receptor (EGFR) TKIs in non-small cell lung cancer (NSCLC), with a particular focus on the C797S mutation—a key mechanism of resistance to third-generation inhibitors like osimertinib. The principles and methodologies discussed herein are fundamental to the research and development of novel inhibitors aimed at overcoming such resistance, and would be applicable to the study of any new compound, hypothetically including one designated this compound.

The Landscape of EGFR TKI Resistance

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially show remarkable efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation). However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.

Third-generation TKIs, most notably osimertinib, were designed to be effective against both the initial activating mutations and the T790M resistance mutation. Unfortunately, resistance to these drugs also emerges, frequently driven by a tertiary mutation at the C797S position in the EGFR kinase domain. The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib, rendering them ineffective.[1][2][3]

Overcoming C797S-Mediated Resistance: The Next Frontier

The development of fourth-generation EGFR TKIs and other novel therapeutic strategies is a critical area of research aimed at overcoming the challenge of C797S-mediated resistance.[1][4] These efforts are focused on developing compounds that can inhibit EGFR signaling in the presence of the C797S mutation. The approaches can be broadly categorized into:

-

Allosteric Inhibitors: These compounds bind to a site on the EGFR protein distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This mechanism is not hindered by mutations in the ATP-binding site, such as C797S.

-

Reversible, ATP-Competitive Inhibitors: These molecules are designed to effectively compete with ATP for binding to the EGFR kinase domain, even with the C797S mutation.

-

Combination Therapies: Combining different classes of inhibitors or targeting parallel signaling pathways are also being explored to prevent or overcome resistance.

Hypothetical Data Presentation for a Novel Inhibitor (e.g., "this compound")

To evaluate the efficacy of a novel inhibitor in overcoming TKI resistance, researchers would typically generate quantitative data from a series of preclinical experiments. The following tables illustrate the types of data that would be crucial for assessing a compound like "this compound."

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| EGFR Mutant | Gefitinib | Osimertinib | "this compound" (Hypothetical) |

| L858R | 15 | 12 | 10 |

| L858R/T790M | >5000 | 25 | 20 |

| L858R/T790M/C797S | >5000 | >5000 | 50 |

| Del19/T790M/C797S | >5000 | >5000 | 65 |

Table 2: Cellular Proliferation Inhibition (GI50, nM) in Engineered Cell Lines

| Cell Line (EGFR Status) | Gefitinib | Osimertinib | "this compound" (Hypothetical) |

| Ba/F3 (L858R) | 20 | 18 | 15 |

| Ba/F3 (L858R/T790M) | >10000 | 50 | 45 |

| Ba/F3 (L858R/T790M/C797S) | >10000 | >10000 | 120 |

| NCI-H1975 (L858R/T790M) | >10000 | 40 | 35 |

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model (EGFR Status) | Treatment | Tumor Growth Inhibition (%) |

| NCI-H1975 (L858R/T790M) | Osimertinib (25 mg/kg, QD) | 95 |

| NCI-H1975 (L858R/T790M) | "this compound" (50 mg/kg, QD) | 98 |

| Patient-Derived Xenograft (Del19/T790M/C797S) | Osimertinib (25 mg/kg, QD) | 5 |

| Patient-Derived Xenograft (Del19/T790M/C797S) | "this compound" (50 mg/kg, QD) | 85 |

Essential Experimental Protocols for Evaluating Novel EGFR Inhibitors

The following are detailed methodologies for key experiments that would be cited in a technical guide for a novel TKI.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR mutant kinases.

-

Methodology:

-

Recombinant human EGFR kinase domains (wild-type and various mutants) are expressed and purified.

-

The kinase reaction is initiated in a buffer containing the EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and varying concentrations of the test inhibitor.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay (Promega) or by detecting the phosphorylated peptide with a specific antibody in an ELISA format.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

2. Cell Proliferation Assay

-

Objective: To measure the effect of the test compound on the proliferation of cancer cell lines expressing different EGFR mutations.

-

Methodology:

-

Cells (e.g., Ba/F3 engineered to express EGFR mutants or NSCLC cell lines like NCI-H1975) are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compound.

-

Cells are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® (Promega).[5]

-

The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

-

3. Western Blot Analysis of EGFR Signaling

-

Objective: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-4 hours).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human NSCLC cells or implanted with patient-derived tumor fragments.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).

-

Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

-

Visualizing Key Concepts in EGFR TKI Resistance

Signaling Pathway of EGFR and TKI Action

Caption: Simplified EGFR signaling cascade and the inhibitory action of a TKI.

Workflow for Preclinical Evaluation of a Novel TKI

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 5. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on EGFR-IN-90: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research and specific quantitative data for a compound designated "EGFR-IN-90" are not publicly available at this time. This guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) signaling pathway, the established mechanisms of EGFR inhibition, and the standard preclinical experimental protocols relevant to the evaluation of a novel EGFR inhibitor, using "this compound" as a representative example.

Introduction to EGFR Signaling